molecular formula C21H19ClN2O3S B320170 4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

Cat. No.: B320170
M. Wt: 414.9 g/mol
InChI Key: YVFSEYZSPCBMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with a molecular formula of C15H15ClN2O2S. This compound is known for its unique chemical structure, which includes a chloro-substituted benzamide core and an ethylanilino sulfonyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Aromatic Substitution: The chloro group on the benzene ring is substituted with an ethylanilino sulfonyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

Scientific Research Applications

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted benzamide core and ethylanilino sulfonyl group make it a versatile compound in various research applications .

Properties

Molecular Formula

C21H19ClN2O3S

Molecular Weight

414.9 g/mol

IUPAC Name

4-chloro-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C21H19ClN2O3S/c1-2-24(19-6-4-3-5-7-19)28(26,27)20-14-12-18(13-15-20)23-21(25)16-8-10-17(22)11-9-16/h3-15H,2H2,1H3,(H,23,25)

InChI Key

YVFSEYZSPCBMGQ-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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